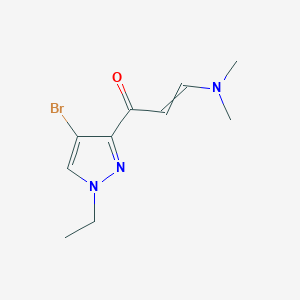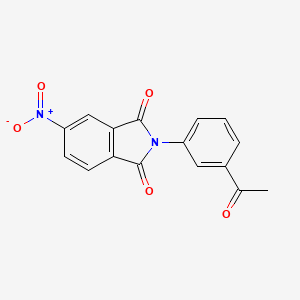
2-(3-Acetylphenyl)-5-nitroisoindole-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Acetylphenyl)-5-nitroisoindole-1,3-dione is a complex organic compound that belongs to the class of isoindole derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Acetylphenyl)-5-nitroisoindole-1,3-dione typically involves multi-step organic reactions. One common method is the condensation of 3-acetylphenylamine with phthalic anhydride, followed by nitration. The reaction conditions often include the use of strong acids like sulfuric acid or nitric acid to facilitate the nitration process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can also enhance the efficiency of the synthesis process. Industrial production methods focus on scalability, cost-effectiveness, and environmental sustainability.
化学反应分析
Types of Reactions
2-(3-Acetylphenyl)-5-nitroisoindole-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different functionalized isoindole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the isoindole ring, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amino derivatives. Substitution reactions can lead to a wide range of functionalized isoindole compounds.
科学研究应用
2-(3-Acetylphenyl)-5-nitroisoindole-1,3-dione has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antiviral, and antimicrobial agent. Its ability to interact with biological targets makes it a promising candidate for drug development.
Materials Science: Isoindole derivatives are used in the development of organic semiconductors, light-emitting diodes (LEDs), and photovoltaic cells due to their unique electronic properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, enabling the development of new synthetic methodologies and the discovery of novel compounds with diverse biological activities.
作用机制
The mechanism of action of 2-(3-Acetylphenyl)-5-nitroisoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The acetylphenyl moiety may also contribute to the compound’s ability to bind to specific receptors or enzymes, modulating their activity and resulting in various biological effects.
相似化合物的比较
Similar Compounds
2-(3-Acetylphenyl)-5-nitroindole-1,3-dione: Similar in structure but lacks the isoindole ring, which may result in different biological activities.
2-(3-Acetylphenyl)-5-nitroisoquinoline-1,3-dione: Contains an isoquinoline ring instead of an isoindole ring, leading to variations in electronic properties and reactivity.
2-(3-Acetylphenyl)-5-nitroisoindoline-1,3-dione: Similar structure but with a saturated isoindoline ring, which may affect its chemical reactivity and biological activity.
Uniqueness
2-(3-Acetylphenyl)-5-nitroisoindole-1,3-dione is unique due to the presence of both the acetylphenyl and nitro groups on the isoindole ring. This combination of functional groups imparts distinct electronic properties and reactivity, making it a valuable compound for various scientific research applications. Its ability to undergo diverse chemical reactions and interact with biological targets further enhances its potential as a versatile and multifunctional compound.
属性
分子式 |
C16H10N2O5 |
|---|---|
分子量 |
310.26 g/mol |
IUPAC 名称 |
2-(3-acetylphenyl)-5-nitroisoindole-1,3-dione |
InChI |
InChI=1S/C16H10N2O5/c1-9(19)10-3-2-4-11(7-10)17-15(20)13-6-5-12(18(22)23)8-14(13)16(17)21/h2-8H,1H3 |
InChI 键 |
MUEMPOMWDZTNBB-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC(=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{[(4-{[4-(3,5-Dimethylphenoxy)phenyl]amino}-4-oxobutanoyl)oxy]acetyl}phenyl furan-2-carboxylate](/img/structure/B15150878.png)
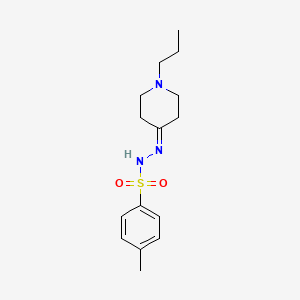
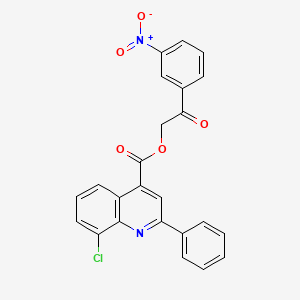
![2-[N-(3-chloro-2-methylphenyl)benzenesulfonamido]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B15150907.png)

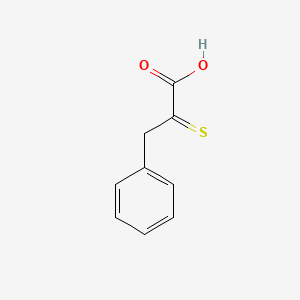
![4-[(ethylsulfonyl)(methyl)amino]-N-[4-(propan-2-yl)phenyl]benzamide](/img/structure/B15150931.png)
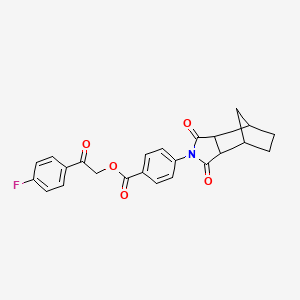
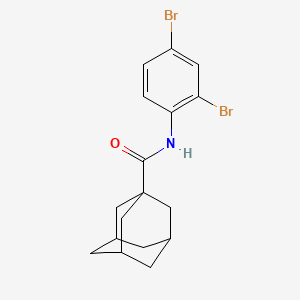

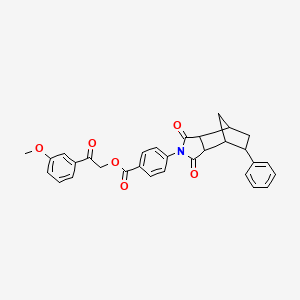
![2-(1,2,3,3a,4,6,7,7a-octahydro-3'H-spiro[4,7-methanoindene-5,2'-[1,3,4]thiadiazol]-5'-yl)phenol](/img/structure/B15150987.png)
